molecular formula C15H20O2 B12837973 2-(4,4-Dimethylcyclohexyl)benzoic acid

2-(4,4-Dimethylcyclohexyl)benzoic acid

Cat. No.: B12837973
M. Wt: 232.32 g/mol
InChI Key: KPCGCHSKQBLPNF-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)benzoic acid is an organic compound that features a benzoic acid moiety attached to a cyclohexane ring with two methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)benzoic acid typically involves the reaction of 4,4-dimethylcyclohexanone with a suitable benzoic acid derivative. One common method is the Friedel-Crafts acylation, where the cyclohexanone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

    Reduction: The carbonyl group in the benzoic acid can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, such as sulfuric acid (H₂SO₄) for nitration or iron (Fe) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety would yield carboxylate salts, while reduction would produce alcohol derivatives.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoic acid moiety can act as a ligand, binding to active sites on enzymes or receptors and modulating their activity. The cyclohexane ring provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler analog with a single carboxyl group attached to a benzene ring.

    4,4-Dimethylcyclohexanone: A related compound with a similar cyclohexane ring structure but lacking the benzoic acid moiety.

    2,4-Dimethylbenzoic acid: Another analog with methyl groups on the aromatic ring instead of the cyclohexane ring.

Uniqueness

2-(4,4-Dimethylcyclohexyl)benzoic acid is unique due to the combination of the benzoic acid moiety and the cyclohexane ring with two methyl groups. This structure provides distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexyl)benzoic acid

InChI

InChI=1S/C15H20O2/c1-15(2)9-7-11(8-10-15)12-5-3-4-6-13(12)14(16)17/h3-6,11H,7-10H2,1-2H3,(H,16,17)

InChI Key

KPCGCHSKQBLPNF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=CC=C2C(=O)O)C

Origin of Product

United States

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